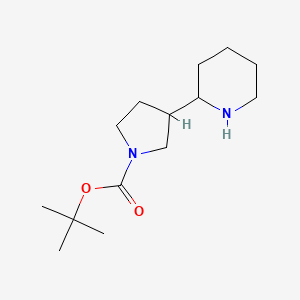

Tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate: is an organic compound commonly used in chemical synthesis and research. It is characterized by its tert-butyl group attached to a pyrrolidine ring, which is further connected to a piperidine moiety. This compound is often utilized as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and efficiency. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate has shown promise as a lead compound in the development of drugs targeting neurological disorders and metabolic diseases. Its structural characteristics allow it to modulate neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety.

Cancer Therapy

Recent studies indicate that derivatives of this compound exhibit anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines, with significant cytotoxicity observed against hypopharyngeal tumor cells.

Case Study: Cytotoxicity in Cancer Cells

In one investigation, the compound was tested against multiple cancer cell lines, revealing dose-dependent cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from similar piperidine derivatives .

Immunomodulation

The compound has been evaluated for its immunomodulatory effects, particularly in enhancing immune responses against tumors. Studies have shown that it can enhance the activity of immune cells through PD-1/PD-L1 pathway inhibition, suggesting its potential as an immunotherapeutic agent.

Case Study: PD-L1 Inhibition

A PhD thesis explored the biological activity of piperidine derivatives, including this compound. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1, indicating that the compound significantly restored immune function at specific concentrations .

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines; effective against hypopharyngeal tumors |

| Immunomodulatory | Enhances immune cell activity; inhibits PD-1/PD-L1 interactions |

| Neurological Effects | Potential modulator of neurotransmitter systems; implications for treating anxiety and depression |

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .

Comparación Con Compuestos Similares

- Tert-butyl 2-(piperidin-3-yl)pyrrolidine-1-carboxylate

- Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Uniqueness: Tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interaction with other molecules. This makes it a valuable compound for the synthesis of complex molecules and the exploration of new chemical and biological pathways .

Actividad Biológica

Tert-butyl 3-(piperidin-2-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.

- Piperidine moiety : A six-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.

- Tert-butyl group : Enhances lipophilicity, potentially improving membrane permeability.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 19.9 |

| Compound B | OVCAR-3 (Ovarian) | 75.3 |

| This compound | TBD | TBD |

These values suggest that modifications to the core structure can lead to enhanced potency against specific cancer types.

Neuroprotective Effects

Studies on related piperidine derivatives have shown neuroprotective properties, potentially through the modulation of neuroinflammatory pathways or by acting as antioxidants.

Case Studies

-

Case Study on Cancer Cell Lines

- Researchers synthesized a series of piperidine derivatives, including this compound. These compounds were tested against various cancer cell lines, showing promising results in inhibiting cell growth.

- The study highlighted the importance of structural modifications in enhancing biological activity.

-

Neuroprotection in Animal Models

- In a preclinical study, a related compound demonstrated protective effects against neurodegeneration in mouse models of Alzheimer's disease. The mechanism involved reducing oxidative stress and inflammation in neuronal cells.

Propiedades

IUPAC Name |

tert-butyl 3-piperidin-2-ylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-7-11(10-16)12-6-4-5-8-15-12/h11-12,15H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVZDPAVEREGBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2CCCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.